molecular formula C5H5BrN4S B1286196 1-(5-Bromopyrazin-2-yl)thiourea CAS No. 912771-40-5

1-(5-Bromopyrazin-2-yl)thiourea

Cat. No.: B1286196
CAS No.: 912771-40-5
M. Wt: 233.09 g/mol
InChI Key: QSWSDHQPFQGJMU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(5-Bromopyrazin-2-yl)thiourea primarily targets matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix, which is essential for processes such as tissue remodeling, angiogenesis, and metastasis in cancer .

Mode of Action

The compound interacts with the catalytic sites of MMP-2 and MMP-9, inhibiting their enzymatic activity. This inhibition is achieved through the binding of this compound to the active sites of these MMPs, preventing them from cleaving their substrates. This results in the suppression of extracellular matrix degradation, thereby inhibiting tumor growth and metastasis .

Biochemical Pathways

By inhibiting MMP-2 and MMP-9, this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of MMP-2 and MMP-9 by this compound leads to reduced degradation of the extracellular matrix. This results in decreased tumor growth, angiogenesis, and metastasis. At the cellular level, the compound induces cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound:

Overall, this compound shows promise as an anticancer agent due to its targeted inhibition of MMPs, leading to reduced tumor growth and metastasis.

: Source

Biochemical Analysis

Biochemical Properties

1-(5-Bromopyrazin-2-yl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . These interactions are crucial as MMPs are involved in the breakdown of extracellular matrix components, which is a key process in cancer metastasis and other pathological conditions. The inhibition of MMPs by this compound suggests its potential as an anticancer agent.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been observed to induce cytotoxicity in cancer cell lines such as Jurkat, HeLa, and MCF-7 . The compound effectively inhibits cell proliferation and induces cell cycle arrest in the sub-G1 phase, leading to apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The compound binds to the catalytic sites of MMP-2 and MMP-9 with high affinity, as indicated by docking studies and molecular dynamics simulations . This binding results in the inhibition of MMP activity, which in turn prevents the degradation of extracellular matrix components and inhibits cancer cell invasion and metastasis. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have demonstrated that this compound continues to exhibit cytotoxic effects on cancer cells, with no significant loss of potency

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and inhibition of tumor growth . At very high doses, this compound may cause toxic or adverse effects, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenases (FADMO), leading to the formation of S-monoxide and S,S-dioxide metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromopyrazin-2-yl)thiourea can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 5-bromopyrazine-2-amine with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrazin-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazine derivatives.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

1-(5-Bromopyrazin-2-yl)thiourea has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(5-bromopyrazin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4S/c6-3-1-9-4(2-8-3)10-5(7)11/h1-2H,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWSDHQPFQGJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587571
Record name N-(5-Bromopyrazin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-40-5
Record name N-(5-Bromo-2-pyrazinyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromopyrazin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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